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Rhodinyl acetate

Cat. No.: B085566
CAS No.: 141-11-7
M. Wt: 198.30 g/mol
InChI Key: WNXJCQNXNOOMDJ-UHFFFAOYSA-N
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Description

Historical Perspectives and Early Scholarly Investigations of Ester Compounds

The scientific journey into the world of esters, the class of compounds to which rhodinyl acetate (B1210297) belongs, began in the mid-19th century. The term "ester" was first coined by the German chemist Leopold Gmelin during this period. britannica.com Early investigations into these compounds were foundational to the development of modern organic chemistry. A pivotal moment in ester research was the discovery of the Fischer-Speier esterification in 1895, a method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. taylorandfrancis.commdpi.com This reaction, known for its simplicity and reversibility, became a cornerstone for studying catalytic activity and reaction equilibria. nih.gov

Another fundamental reaction, saponification, which is the base-promoted hydrolysis of an ester, also has its roots in early chemical studies. masterorganicchemistry.com The term originates from the Latin "sapo" for soap, as this process has been historically used to produce soap from fats and oils, which are naturally occurring esters. masterorganicchemistry.comebsco.com Mechanistic studies, including those using isotopic labeling, were crucial in elucidating that ester hydrolysis typically proceeds through the cleavage of the acyl-oxygen bond. masterorganicchemistry.com These early scholarly efforts to synthesize and understand the reactions of esters laid the essential groundwork for investigating more complex molecules like rhodinyl acetate. researchgate.netresearchgate.net

Contemporary Significance of this compound in Chemical and Biological Sciences

This compound, often found in geranium oil, is a significant compound in modern chemical and biological sciences due to its applications and unique properties. chemicalbook.inchemicalbook.com In chemical research, it is primarily recognized as a fragrance and flavoring agent, imparting a characteristic fresh, rose-like scent. chemicalbook.infao.org Its use is prominent in perfumery and in creating flavor compositions for various products. chemicalbook.inchemicalbook.com

The synthesis of this compound and its primary components, citronellyl acetate and geranyl acetate, is a major focus of contemporary research, particularly with an emphasis on green chemistry. Traditional synthesis involves the acetylation of rhodinol (B90239), often using acetic anhydride (B1165640) with a catalyst. chemicalbook.inscitepress.org One study demonstrated this esterification using a zeolite catalyst, achieving high yields under specific temperature and reactant ratio conditions. scitepress.org

More recent research has heavily focused on biocatalytic methods, which offer more environmentally friendly and highly specific routes to synthesis. nih.gov Enzymes, particularly lipases, are widely used to catalyze the esterification or transesterification of rhodinol or its constituents (citronellol and geraniol). icm.edu.plscielo.brresearchgate.net Studies have explored various lipase (B570770) sources, including microbial and plant-based enzymes, and optimized reaction conditions such as temperature, solvents (or solvent-free systems), and substrate concentrations to achieve high conversion rates. icm.edu.plscielo.brtandfonline.com For instance, research on the lipase-catalyzed synthesis of citronellyl acetate has investigated transesterification in ionic liquids, demonstrating the potential for these green solvents to enhance reaction efficiency and catalyst reusability. scielo.br

In the biological sciences, this compound is of interest for its role in chemical communication. ontosight.ai Research has indicated its potential as a pheromone or attractant for certain insect species, which has significant implications for developing targeted and biodegradable pest management strategies. ontosight.ai Furthermore, this compound is listed in the Human Metabolome Database, indicating its relevance in studies of human biochemistry. hmdb.ca

Below are tables summarizing the key properties of this compound and a comparison of different synthesis methods for its related esters.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name 3,7-dimethyloct-7-enyl acetate nih.gov
Molecular Formula C₁₂H₂₂O₂ chemicalbook.innih.govcymitquimica.com
Molecular Weight 198.30 g/mol chemicalbook.innih.gov
Appearance Colorless to slightly yellow liquid chemicalbook.infao.orgnih.gov
Odor Light, fresh, rose-like chemicalbook.infao.orgnih.gov
Boiling Point 237 °C chemicalbook.infao.org
Density ~0.896 g/mL at 25 °C chemicalbook.inparchem.com
Refractive Index ~1.451 - 1.458 at 20 °C fao.orgparchem.com

| Solubility | Soluble in alcohol, most fixed oils; Insoluble in water | fao.orgnih.gov |

Table 2: Selected Research Findings on the Synthesis of this compound Components

Product(s) Method Catalyst / Enzyme Key Findings Source(s)
Citronellyl Acetate, Geranyl Acetate Chemical Esterification Zeolite Optimum mole ratio of rhodinol to acetic anhydride was 1:1, yielding 74.06% citronellyl acetate and 95.92% geranyl acetate. scitepress.org
Citronellyl Acetate, Geranyl Acetate Chemical Esterification from Citronella Oil NaBH₄ (for reduction), Acetic Anhydride Produced 69.69% total rhodinol ester (55.16% citronellyl acetate, 14.53% geranyl acetate) from the reduction product of citronella oil. researchgate.net
Citronellyl Acetate Biocatalytic Transesterification Pseudomonas fluorescens lipase in ionic liquid [BMIM][NTF₂] Achieved over 99.46% yield in 6 hours; reaction follows a ping-pong bi-bi mechanism with substrate inhibition. scielo.br
Citronellyl Acetate Biocatalytic Transesterification Black cumin seedling lipase A 76.32% yield was achieved after 72 hours in n-hexane, demonstrating the potential of crude plant enzymes. icm.edu.plresearchgate.net

Scope and Research Objectives for Advanced Studies of this compound

While significant progress has been made, the study of this compound presents numerous opportunities for advanced research. Future investigations could provide deeper insights into its synthesis, biological functions, and potential applications.

Key research objectives in the chemical sciences could include:

Development of Novel Catalytic Systems: Research into new heterogeneous catalysts, such as advanced zeolites or functionalized mesoporous materials, could lead to more efficient, selective, and reusable systems for chemical synthesis, reducing environmental impact. scitepress.org The exploration of novel ionic liquids or deep eutectic solvents as reaction media for biocatalysis could further enhance the "green" credentials of ester synthesis. scielo.brmdpi.com

Stereoselective Synthesis: Rhodinol contains a chiral center, meaning this compound exists as different stereoisomers. Advanced studies could focus on developing highly stereoselective enzymatic or chemical methods to synthesize specific enantiomers of this compound. protocols.io This would allow for the investigation of how stereochemistry affects its fragrance profile and biological activity.

Kinetic and Mechanistic Modeling: Detailed kinetic studies and computational modeling of both chemical and biocatalytic synthesis routes can provide a more profound understanding of the reaction mechanisms. scielo.brtandfonline.com This knowledge is critical for optimizing reaction conditions and designing more efficient industrial-scale reactors. nih.gov

In the biological sciences, future research objectives could focus on:

Elucidation of Biosynthetic Pathways: Investigating the specific enzymatic pathways responsible for the production of this compound and its precursor alcohols in plants like Pelargonium graveolens (geranium) would be a significant contribution to plant biochemistry.

Insect-Compound Interactions: Further research is needed to identify the specific insect species that respond to this compound and to characterize the olfactory receptors involved. ontosight.ai This could lead to the development of highly specific and effective semiochemicals for pest monitoring and control.

Metabolic Fate and Biological Role: While identified as a human metabolite, its precise metabolic pathways and biological roles in humans and other organisms remain largely unexplored. hmdb.ca Advanced metabolomic studies could illuminate its function and interactions within biological systems.

Table of Mentioned Compounds

Compound Name
Acetic acid
Acetic anhydride
Acetone (B3395972)
Benzyl alcohol
Butyl acetate
Cinnamyl alcohol
Citronellal
Citronellol (B86348)
Citronellyl acetate
Ethyl acetate
Geraniol (B1671447)
Geranyl acetate
Glycerol
Isoamyl alcohol
n-Hexane
Rhodinal
Rhodinol
This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B085566 Rhodinyl acetate CAS No. 141-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyloct-7-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h11H,1,5-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXJCQNXNOOMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=C)C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861810
Record name 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate
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Molecular Weight

198.30 g/mol
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Physical Description

colourless to slightly yellow liquid/light, fresh, rose-like odour
Record name Rhodinyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 2 ml 80% alcohol remains in soln to 10 ml (in ethanol)
Record name Rhodinyl acetate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.895-0.908
Record name Rhodinyl acetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

141-11-7
Record name Rhodinyl acetate
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Record name 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate
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Record name 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate
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Record name 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate
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Record name Rhodinyl acetate
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Record name Rhodinyl acetate
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Natural Occurrence and Distribution of Rhodinyl Acetate in Biological Systems

Identification of Rhodinyl Acetate (B1210297) in Plant Essential Oils

Rhodinyl acetate is a naturally occurring ester found in the essential oils of various plants, where it contributes to their characteristic fragrance profiles. solubilityofthings.com It is often found in combination with other volatile compounds, creating the complex bouquets prized in the fragrance and flavor industries.

Specific Plant Species and Cultivars

This compound has been identified as a component in the essential oils of several well-known aromatic plants. Notably, it is found in geranium oil (Pelargonium graveolens), where it contributes to the plant's rose-like scent. chemicalbook.comaromatherapyoil.in It is also a constituent of rose oil, extracted from the petals of various rose species such as Rosa damascena and Rosa centifolia. nvitalis.comchemeurope.com Furthermore, this compound is present in citronella oil, derived from species of the Cymbopogon genus. nutrition-chemicals.comcnhu.com

The presence and concentration of this compound can vary between different cultivars of the same plant species. For instance, research on scented geranium (Pelargonium spp.) cultivars has revealed differences in their essential oil compositions. researchgate.net One well-known cultivar, Pelargonium cv. Rosé, has a rosy and fruity aroma attributed to major components like citronellol (B86348), geraniol (B1671447), and their esters, including this compound. researchgate.net Another cultivar of Pelargonium sp. exhibits a distinct "citrusy-peppery-spicy" scent, with a different chemical profile dominated by p-cymene, highlighting the chemical diversity even within the same genus. researchgate.net

Distribution within Plant Organs and Tissues

The production and storage of this compound are primarily localized in specific plant organs and tissues associated with fragrance emission. In roses (Rosa hybrida), the highest concentration of volatile esters, including geranyl acetate and citronellyl acetate (which are closely related to and can be components of what is commercially known as this compound), is found in the flower petals. nih.gov The emission of these acetate esters increases as the flower opens, reaching its peak when the flower is fully open, which often coincides with pollinator activity. nih.govresearchgate.net Research has shown that the enzymatic activity responsible for producing these esters is highest in the petals during the later stages of flower development. nih.gov Specifically, the gene encoding the enzyme responsible for the synthesis of geranyl and citronellyl acetate, RhAAT1, is expressed exclusively in floral tissues. nih.gov

In geraniums, the essential oil containing this compound is distilled from the leaves of the plant. aromatherapyoil.in For roses, the essential oil is extracted from the flower petals. nvitalis.com

Quantitative and Qualitative Analysis of this compound in Natural Extracts

The identification and quantification of this compound in complex natural extracts like essential oils require sophisticated analytical techniques. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a primary method used for this purpose. unirioja.es This technique separates the individual volatile compounds in the extract, and the mass spectrometer provides information about their molecular structure, allowing for their identification.

For quantitative analysis, which determines the exact amount of this compound in an extract, methods like quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be employed. capes.gov.br High-Performance Liquid Chromatography (HPLC) is another powerful tool for quantitative analysis, though it typically requires a pure standard of the compound being measured. capes.gov.br Modern chromatographic techniques, often combined with detectors like UV-Visible spectroscopy or mass spectrometry, are essential for the accurate analysis of bioactive compounds in pharmaceutical and natural products. psecommunity.org

The extraction method itself can influence the yield and composition of the essential oil, and thus the measured amount of this compound. Common methods for extracting rose oil, for example, include steam distillation, solvent extraction, and supercritical carbon dioxide extraction. nvitalis.comchemeurope.com

Ecological Roles and Inter-Species Interactions Mediated by this compound

As a volatile organic compound, this compound plays a crucial role in the ecological interactions of the plants that produce it. The floral scents produced by plants, which are composed of a complex mixture of volatile compounds including this compound, are vital for attracting pollinators such as insects. chesci.commdpi.com This chemical communication is essential for the reproductive success of many flowering plants.

Beyond attracting pollinators, these volatile compounds can also serve defensive functions. They can act as repellents against herbivores, protecting the plant from being eaten. chesci.commdpi.com Furthermore, these airborne signals can mediate interactions between plants. They can activate defense-related genes in neighboring plants, effectively warning them of potential threats. chesci.com The presence of this compound in a plant's chemical arsenal (B13267) can therefore provide a significant evolutionary advantage by enhancing both reproduction and defense. mdpi.com

Biosynthesis and Metabolic Pathways of Rhodinyl Acetate

Enzymatic Pathways Leading to Rhodinoid Esters

The formation of rhodinyl acetate (B1210297) is the culmination of a biosynthetic pathway that begins with the synthesis of its precursor alcohol, rhodinol (B90239). Rhodinol is not a single compound but rather a mixture of the isomeric acyclic monoterpene alcohols, geraniol (B1671447) and citronellol (B86348). The subsequent esterification of these alcohols with an acetyl group is catalyzed by specific enzymes.

Role of Alcohol Acetyltransferases (AATs) in Esterification

The final step in the biosynthesis of rhodinyl acetate is the esterification of rhodinol (geraniol and citronellol) with acetyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acetyltransferases (AATs). These enzymes play a crucial role in the production of a wide variety of volatile esters that contribute to the aroma of flowers and fruits.

Research on the fragrant rose variety Rosa hybrida 'Fragrant Cloud' led to the identification and characterization of a specific alcohol acetyltransferase, designated as RhAAT1. nih.gov This enzyme is pivotal in the formation of geranyl acetate and citronellyl acetate, the primary components of this compound.

The RhAAT1 enzyme, a polypeptide of 458 amino acids with a calculated molecular mass of 51.8 kD, functions as a monomer. nih.gov In vitro studies have demonstrated its ability to utilize acetyl-coenzyme A as the acetyl donor to esterify various alcohols. The substrate specificity of RhAAT1 is particularly high for geraniol and citronellol. While it can also acetylate other alcohols like 1-octanol, it shows poor activity towards 2-phenylethyl alcohol and cis-3-hexen-1-ol, suggesting the presence of other specialized AATs for different volatile esters within rose petals. nih.gov The catalytic mechanism of AATs involves the transfer of the acetyl group from acetyl-CoA to the hydroxyl group of the alcohol substrate, forming the corresponding acetate ester and releasing coenzyme A.

Table 1: Substrate Specificity of RhAAT1
Substrate (Alcohol)Relative Activity (%)
GeraniolHigh
CitronellolHigh
1-OctanolModerate
2-Phenylethyl alcoholLow
cis-3-Hexen-1-olLow

The expression of the gene encoding for RhAAT1 is tightly regulated, both spatially and temporally, to coincide with the emission of floral scent. Studies have shown that the RhAAT1 gene is expressed exclusively in floral tissues. nih.gov The transcript levels of RhAAT1 are highest at the developmental stage when the flower is fully open and scent emission is at its peak. nih.gov This indicates a coordinated genetic control to ensure that the production of this compound aligns with the ecological function of attracting pollinators. The regulation of AAT genes is a critical aspect of controlling the aromatic profile of a plant.

Precursor Biosynthesis and Utilization (e.g., Geranyl Pyrophosphate Metabolism)

The biosynthesis of the alcohol precursors of this compound, geraniol and citronellol, originates from the central isoprenoid pathway. In rose-scented geranium (Pelargonium graveolens), a key source of rhodinol, a distinct cytosolic pathway is responsible for the production of these acyclic monoterpene alcohols. nih.govnih.gov This pathway diverges from the classical plastidial monoterpene biosynthesis.

The process begins with geranyl pyrophosphate (GDP), which is produced from the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway. nih.gov In the cytosol, a Nudix hydrolase, specifically PgNdx1 in Pelargonium graveolens, catalyzes the hydrolysis of GDP to geranyl monophosphate (GP). nih.gov This step is crucial as it diverts the precursor away from other potential metabolic fates. Subsequently, a phosphatase acts on GP to produce geraniol. nih.gov It is also proposed that citronellol biosynthesis may proceed through the reduction of GP to citronellyl monophosphate (CP), which is then dephosphorylated. nih.gov

Metabolic Fates and Biotransformation of this compound in Organisms

Once synthesized, this compound can undergo various metabolic transformations within the organism or in other organisms that interact with it. These processes are primarily enzymatic and lead to the breakdown of the ester and further modification of its constituent parts.

Enzymatic Hydrolysis and Subsequent Metabolite Formation

The primary metabolic fate of this compound is enzymatic hydrolysis, a reaction that cleaves the ester bond to release rhodinol (geraniol and citronellol) and acetic acid. This process is catalyzed by esterases, a broad class of hydrolase enzymes.

In the palmarosa plant (Cymbopogon martinii), an esterase activity specifically involved in the transformation of geranyl acetate to geraniol has been identified. nih.gov This enzyme, termed geranyl acetate cleaving esterase (GAE), is active in the alkaline pH range, with an optimum at pH 8.5. nih.gov The activity of this esterase increases during the development of the inflorescence, correlating with a decrease in the proportion of geranyl acetate and a corresponding increase in geraniol in the essential oil. nih.gov After 24 hours of incubation, this enzyme was found to hydrolyze 75% of the geranyl acetate. nih.gov

Studies have also explored the hydrolysis of citronellyl acetate and geranyl acetate using commercially available lipases from microbial sources such as Candida rugosa, Rhizopus arrhizus, and Mucor miehei. nih.gov The lipase (B570770) from Candida rugosa was found to be particularly effective in hydrolyzing these monoterpene acetates to yield the corresponding alcohols. nih.gov This demonstrates that various organisms possess the enzymatic machinery to break down this compound.

Following hydrolysis, the released geraniol and citronellol can be further metabolized. In microorganisms, the degradation of these acyclic monoterpenes can be initiated by the oxidation of the primary alcohol group to a carboxylic acid. dfly.se This can be followed by further degradation through pathways such as β-oxidation. dfly.se

Table 2: Enzymes Involved in this compound Metabolism
EnzymeReaction CatalyzedOrganism/Source
Alcohol Acetyltransferase (RhAAT1)Geraniol/Citronellol + Acetyl-CoA → Geranyl/Citronellyl Acetate + CoARosa hybrida
Nudix Hydrolase (PgNdx1)Geranyl Pyrophosphate → Geranyl Monophosphate + PPiPelargonium graveolens
PhosphataseGeranyl Monophosphate → Geraniol + PiPelargonium graveolens
Geranyl Acetate Cleaving Esterase (GAE)Geranyl Acetate + H₂O → Geraniol + Acetic AcidCymbopogon martinii
LipaseCitronellyl/Geranyl Acetate + H₂O → Citronellol/Geraniol + Acetic AcidCandida rugosa, Rhizopus arrhizus, Mucor miehei

Oxidative Pathways and Conjugation Reactions

Once formed, the rhodinol moiety can undergo various metabolic transformations, primarily through oxidation and subsequent conjugation. These processes are crucial for catabolism, detoxification, and the generation of a wider array of bioactive compounds.

Oxidative Pathways: The primary oxidative modifications of acyclic monoterpene alcohols like geraniol and citronellol are catalyzed by cytochrome P450 monooxygenases (P450s). A common and well-documented oxidation occurs at the C8 allylic position of the molecule. nih.gov This initial hydroxylation is often the first step in a series of oxidative reactions.

Hydroxylation: Enzymes from the CYP76 family of P450s are known to hydroxylate various monoterpenols, including geraniol. frontiersin.org This reaction converts geraniol into 8-hydroxygeraniol.

Stepwise Oxidation: Following the initial hydroxylation, the terminal alcohol can be further oxidized. This typically involves dehydrogenases that convert the alcohol to an aldehyde (e.g., 8-oxogeranial) and subsequently to a carboxylic acid (e.g., 8-carboxygeranic acid). nih.gov

Cyclization: Oxidative metabolism can also lead to the formation of cyclic ethers. For instance, citronellol is a known precursor to rose oxide, a valuable aroma compound found in roses and grapes. nih.govfrontiersin.org

In microorganisms such as Pseudomonas aeruginosa, distinct metabolic routes for the oxidation of geraniol and citronellol have been observed, suggesting that specific enzymatic machinery is required for each isomer. nih.gov The oxidation of geraniol to geranic acid in these bacteria has been shown to be a molybdenum-dependent reaction. nih.gov

Conjugation Reactions: To increase water solubility for transport and storage or to detoxify reactive intermediates, plants conjugate monoterpenols and their oxidized derivatives with sugar moieties. This process is known as glycosylation.

Glycoside Formation: The hydroxyl groups of monoterpene alcohols and their oxidized forms (e.g., 8-hydroxygeraniol) are common targets for glycosyltransferases. These enzymes attach a sugar molecule, typically glucose, to form a glycoside. These conjugated forms are often stored in the vacuole and are generally non-volatile and biologically inactive until hydrolyzed. nih.govfrontiersin.org

Further Modification: These initial glycosides can be further modified. For example, analysis of Arabidopsis flowers has revealed the presence of monoterpene oxides conjugated not only to hexose (B10828440) (a simple sugar) but also to malonyl-hexose, indicating further acylation of the sugar moiety. nih.gov

Table 1: Putative Enzymes in Rhodinol Metabolism
Enzyme ClassPutative RoleSubstrate(s)Product(s)
Cytochrome P450 Monooxygenases (e.g., CYP76 family)HydroxylationGeraniol, Citronellol8-hydroxygeraniol, Hydroxylated citronellol derivatives
Alcohol Dehydrogenases (ADHs)Oxidation of alcohols to aldehydes8-hydroxygeraniol8-oxogeranial
Aldehyde Dehydrogenases (ALDHs)Oxidation of aldehydes to carboxylic acids8-oxogeranial8-carboxygeranic acid
UDP-Glycosyltransferases (UGTs)Conjugation (Glycosylation)Rhodinol, Oxidized rhodinol derivativesRhodinyl-glycosides

Compartmentation and Regulation of Rhodinoid Biosynthesis

The biosynthesis of this compound is a multi-step process that is spatially organized across different subcellular compartments and tightly regulated to coordinate with the plant's developmental and environmental needs.

Compartmentation: The synthesis of monoterpenoids is a prime example of metabolic channeling, where intermediates are produced and utilized in specific organelles.

Plastids: The biosynthesis of all monoterpenes, including the rhodinol precursors, begins in the plastids. researchgate.netacademicjournals.org Here, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate from primary metabolism to produce the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). academicjournals.org These precursors are then condensed by geranyl diphosphate synthase (GPPS) to form the C10 compound geranyl diphosphate (GPP), the direct precursor for all monoterpenes. nih.gov

Mitochondria: While plastids are the primary site, studies have shown that mitochondria also possess the capacity for GPP biosynthesis and can exchange GPP with plastids, suggesting a metabolic crosstalk between these organelles. nih.govresearchgate.net

Cytosol/Endoplasmic Reticulum: GPP is converted to rhodinol (geraniol/citronellol) by monoterpene synthases. While these enzymes are synthesized in the cytosol, they are targeted to the plastid. The subsequent esterification step to form this compound is catalyzed by alcohol acyltransferases (AATs). nih.govnih.gov These AATs belong to the BAHD superfamily and are generally located in the cytosol, where they utilize rhodinol and an acyl-CoA donor (acetyl-CoA) to produce the final ester. nih.govfrontiersin.org Any subsequent oxidative modifications by P450 enzymes typically occur at the surface of the endoplasmic reticulum. wur.nl

Table 2: Subcellular Compartmentation of this compound Biosynthesis
CompartmentPathway/ProcessKey Molecules
PlastidMEP Pathway & GPP SynthesisIPP, DMAPP, GPP
Plastid/MitochondriaGPP Synthesis and ExchangeGPP
Plastid Surface/StromaMonoterpene Alcohol FormationGPP, Rhodinol
CytosolEsterificationRhodinol, Acetyl-CoA, this compound
Endoplasmic ReticulumOxidative MetabolismRhodinol, P450 enzymes

Regulation: The production of rhodinoids is regulated at multiple levels, ensuring that their synthesis aligns with specific developmental stages (e.g., flowering) and environmental conditions (e.g., herbivore attack).

Transcriptional Regulation: The primary level of control is transcriptional. The expression of genes encoding key enzymes in the MEP pathway (such as DXS and DXR) and the terminal monoterpene synthases is highly regulated. researchgate.netacademicjournals.org Gene expression levels often correlate with the rate of monoterpene production and can be induced by biotic and abiotic stresses. academicjournals.org

Spatial and Temporal Control: The biosynthesis of monoterpenoids is often restricted to specific tissues, such as glandular trichomes on the surface of leaves and flowers, and occurs at specific times during the plant's life cycle. This spatial and temporal regulation is controlled by developmental programs that activate the necessary transcription factors and biosynthetic genes in the correct location and at the appropriate time. researchgate.netacademicjournals.org

Chemical Synthesis and Derivatization Strategies for Rhodinyl Acetate

Conventional Esterification Methods for Rhodinoid Synthesis

Conventional chemical synthesis represents a foundational approach for producing rhodinyl acetate (B1210297) and related esters. These methods typically involve direct esterification or transesterification reactions, often employing acid catalysts to facilitate the conversion of rhodinol (B90239)—a mixture of citronellol (B86348) and geraniol (B1671447)—into its corresponding acetate ester.

Acid-Catalyzed Esterification of Rhodinol and Acetic Anhydride (B1165640)

A primary route for synthesizing rhodinyl acetate is the Fischer esterification reaction, which, in this context, involves the reaction of rhodinol with an acetylating agent like acetic anhydride in the presence of an acid catalyst. scitepress.org Acetic anhydride is often preferred over acetic acid because its carbonyl group is a stronger electrophile, leading to higher product yields. scitepress.org The reaction mechanism involves the nucleophilic acyl substitution where the hydroxyl groups of citronellol and geraniol attack the acyl group from the acetic anhydride. scitepress.org

The efficiency and yield of the esterification process are highly dependent on key reaction parameters. Research conducted on the esterification of a rhodinol fraction from java citronella oil with acetic anhydride has identified optimal conditions for maximizing the production of citronellyl acetate and geranyl acetate. scitepress.org

In one study, the reaction was performed at a temperature of 130°C. scitepress.org The investigation into the stoichiometry of the reactants revealed that the optimal mole ratio of rhodinol to acetic anhydride is 1:1. scitepress.org Under these conditions, the yield for citronellyl acetate was 74.06% and for geranyl acetate was 95.92%. scitepress.org The optimal reaction time was determined to be one hour. scitepress.org

Table 1: Effect of Reactant Mole Ratio on Ester Yield This table shows the yield of Citronellyl Acetate (CA) and Geranyl Acetate (GA) at different mole ratios of rhodinol to acetic anhydride after a 1-hour reaction.

Mole Ratio (Rhodinol:Acetic Anhydride)CA Yield (%)GA Yield (%)
1:174.0695.92

Data sourced from a study on the esterification of rhodinol fraction using a zeolite catalyst. scitepress.org

Table 2: Effect of Reflux Time on Ester Percentage in Product This table illustrates how the percentage of Citronellyl Acetate (CA) and Geranyl Acetate (GA) in the final product changes with varying reflux times at the optimal 1:1 reactant ratio. scitepress.org

Reflux Time (hours)CA (%)GA (%)
137.2323.78
234.5221.60
331.8320.08

Data sourced from GC-MS analysis in a study on rhodinol esterification. scitepress.org

The choice of catalyst is crucial for reducing the activation energy and accelerating the reaction rate. While mineral acids like sulfuric acid can be used, heterogeneous catalysts such as zeolites offer advantages in terms of separation and reusability. scitepress.orgvulcanchem.com

Zeolites, like HZSM-5, have been effectively used in the synthesis of citronellyl and geranyl acetates. scitepress.org The zeolite catalyst facilitates the reaction by generating acylium ions, which act as electrophiles. The hydroxyl groups of citronellol and geraniol, acting as nucleophiles, then attack the acylium ion, leading to the formation of the ester. scitepress.org The use of a zeolite catalyst allows for effective collisions to occur more frequently by lowering the activation energy, thus speeding up the reaction. scitepress.org At the end of the synthesis, the solid zeolite catalyst can be easily separated from the liquid product mixture by filtration. scitepress.org Other solid acid catalysts that have been explored for similar esterification reactions include dodecatungstophosphoric acid (DTP) supported on K-10 clay and ion-exchange resins like Amberlyst-15. acs.org

Transesterification Approaches for this compound Production

Transesterification is an alternative chemical method for producing this compound. This process involves the reaction of an existing ester with an alcohol (in this case, rhodinol) in the presence of a catalyst. For instance, citronellyl acetate can be synthesized via the transesterification of citronellol with an acyl donor like ethyl acetate or butyl acetate. bioline.org.brchapmanhall.com

One study investigated the synthesis of citronellyl acetate using a lipase (B570770) from Rhizopus sp. and found that reacting citronellol with ethyl acetate yielded 58% of the desired ester after 48 hours. bioline.org.br Another approach, termed alcoholysis, involved reacting citronellol with butyl acetate, which was found to be a more effective strategy for producing citronellyl acetate compared to direct esterification with acetic acid under certain enzymatic conditions. chapmanhall.com The choice of the acyl donor is significant; vinyl esters are often used in enzyme-catalyzed transesterification because they produce a vinyl alcohol intermediate that tautomerizes to a ketone or aldehyde, making the reaction essentially irreversible and driving it towards higher yields. scielo.brtandfonline.com

Chemoenzymatic Synthesis of this compound and Related Esters

Chemoenzymatic methods leverage the high selectivity of enzymes, such as lipases, to catalyze the synthesis of esters under mild conditions. scitepress.org This approach is considered a "green" alternative to traditional chemical synthesis, often resulting in high-purity products. tandfonline.comjst.go.jp The synthesis can be achieved through direct enzymatic esterification or, more commonly, through enzyme-catalyzed transesterification. bioline.org.brchapmanhall.com

Lipase-Catalyzed Trans-Esterification Systems

Lipase-catalyzed transesterification is a widely studied method for producing this compound's constituent esters. researchgate.netscielo.br The reaction typically involves reacting rhodinol (or its components, citronellol and geraniol) with an acyl donor, such as vinyl acetate, in the presence of a lipase. tandfonline.comresearchgate.netscielo.br The reaction mechanism is generally described as a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the final ester. scielo.brresearchgate.net

Various lipases have been shown to be effective catalysts:

Lipase from Pseudomonas fluorescens has been identified as an optimal enzyme for the transesterification of both geraniol and citronellol with vinyl acetate. researchgate.netscielo.br In a solvent-free system for geranyl acetate synthesis, a yield of up to 99% was achieved in 3 hours at 30°C. jst.go.jp For citronellyl acetate synthesis in an ionic liquid medium, a yield of over 99.46% was reached after 6 hours at 40°C. scielo.br

Lipase from Candida antarctica (immobilized as Novozym 435) is another highly effective and widely used biocatalyst. chapmanhall.comresearchgate.net It has been used for the synthesis of various citronellyl esters, achieving yields greater than 99% in solvent-free media. researchgate.net

Lipase from Rhizopus sp. has been used to catalyze the synthesis of citronellyl acetate from citronellol and ethyl acetate, achieving a 60% yield after 48 hours. bioline.org.br

Crude plant-based lipases , such as acetone (B3395972) powder from black cumin seedlings, have also been explored as low-cost biocatalysts. In one study, this crude lipase catalyzed the transesterification of citronellol with geranyl acetate, resulting in a 76.32% yield of citronellyl acetate after 72 hours. bibliotekanauki.pl

The optimization of reaction parameters is critical for enzymatic synthesis. Key factors include temperature, enzyme loading, reactant molar ratio, and agitation speed. tandfonline.comresearchgate.net For example, in the synthesis of geranyl acetate using Pseudomonas fluorescens lipase, the optimal temperature was found to be 30°C, and an agitation speed of 240 rpm was sufficient to overcome external diffusion limitations. jst.go.jpresearchgate.net

Table 3: Comparison of Different Lipase Systems for Acetate Ester Synthesis This table summarizes the reaction conditions and outcomes for the synthesis of citronellyl or geranyl acetate using various lipase catalysts.

Target EsterLipase SourceAcyl DonorSystem/SolventTemp. (°C)Time (h)Yield/Conversion (%)Ref.
Geranyl AcetatePseudomonas fluorescensVinyl AcetateSolvent-free303>99 jst.go.jp
Citronellyl AcetatePseudomonas fluorescensVinyl AcetateIonic Liquid40699.46 scielo.br
Citronellyl AcetateFermase (Immobilized)Vinyl AcetateSolvent-free60299.8 tandfonline.com
Citronellyl AcetateBlack Cumin SeedlingGeranyl Acetaten-Hexane407276.32 bibliotekanauki.pl
Citronellyl AcetateRhizopus sp.Ethyl Acetaten-Hexane4548~60 bioline.org.br

Microbial Fermentation and Biotransformation for Ester Production

Whole-cell biocatalysis using microorganisms offers an alternative to using isolated enzymes. This approach leverages the cell's intact metabolic pathways for the synthesis of precursors and the final product.

Acetyl coenzyme A (acetyl-CoA) is a central precursor metabolite for the biosynthesis of many compounds, including the acetate moiety of this compound. scispace.comnih.gov The availability of acetyl-CoA is often a limiting factor in achieving high product titers. scispace.com Metabolic engineering of yeast, such as Saccharomyces cerevisiae, aims to increase the intracellular pool of acetyl-CoA. nih.gov

One strategy involves engineering the pyruvate (B1213749) dehydrogenase (PDH) bypass pathway. nih.govnih.gov In native yeast, cytosolic acetyl-CoA production is linked to ethanol (B145695) formation. nih.gov By expressing a functional cytosolic PDH complex, pyruvate can be more directly converted to acetyl-CoA, minimizing ethanol as a byproduct. nih.gov Another approach is to supplement the fermentation medium with acetic acid. In an engineered E. coli strain producing geranyl acetate, the addition of 20 mM acetic acid to the culture resulted in a 60% increase in product titre, from 585 mg/L to 940 mg/L, clearly demonstrating that the process was limited by acetyl-CoA availability. scispace.com

A novel "double coupling system" has been developed using yeast strains like Hansenula saturnus and Pichia kluyveri for the production of acetate esters. researchgate.netnih.govtandfonline.comasm.org This system uniquely links the cell's primary metabolism with the desired biotransformation. It couples the formation of acetyl-CoA from a carbon source like glucose with the subsequent acetylation of a primary alcohol, such as citronellol, catalyzed by the yeast's native alcohol acetyltransferase (AATFase). researchgate.netnih.govasm.org

This method efficiently produces esters like citronellyl acetate without the need to add an external acetyl donor. asm.org The process can be further enhanced by providing an additional source of acetyl-CoA. For instance, supplementing the medium with myristic acid, which is metabolized via β-oxidation to acetyl-CoA, was shown to increase the production of citronellyl acetate by approximately 1.8 times. tandfonline.com A "triple coupling system" has also been demonstrated, which combines acetyl-CoA formation, the microbial reduction of an aldehyde (citronellal) to an alcohol (citronellol), and the final esterification of the resulting alcohol. asm.org

Stereoselective Synthesis of this compound Enantiomers

The primary alcohol component of this compound, citronellol, is chiral. The stereoselective synthesis of its corresponding acetate is of significant interest as enantiomers can have different olfactory properties. Biocatalytic methods are particularly well-suited for the kinetic resolution of racemic citronellol.

This process exploits the ability of certain enzymes to selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted alcohol enantiomer and the newly formed ester enantiomer. The yeast Pichia kluyveri IFO 1165 has been shown to be highly effective for the optical resolution of racemic citronellol. nih.gov Using the double coupling system, this yeast preferentially acetylates (S)-citronellol, producing (S)-citronellyl acetate and leaving behind unreacted (R)-citronellol, both with high enantiomeric purity and yield. researchgate.netnih.gov

Similarly, isolated lipases can be used for resolution. An approach using two different lipases with opposite enantioselectivities, Novozym® 435 and lipase AK, has been described for the resolution of a racemic alcohol. researchgate.net This complementary action allows for the efficient production of both enantiomers of the target acetate. researchgate.net

Table 3: Stereoselective Synthesis of Citronellyl Acetate Enantiomers

This table outlines biocatalytic methods used for the kinetic resolution of racemic citronellol to produce specific enantiomers of citronellyl acetate.

BiocatalystMethodProduct(s)Key FindingSource(s)
Pichia kluyveri IFO 1165Whole-cell coupling system(S)-Citronellyl acetate + (R)-CitronellolHigh enantioselectivity and yield for both products. researchgate.net, nih.gov
Novozym® 435 / Lipase AKIsolated enzyme acetylationEnantiomerically pure acetates and alcoholsLipases showed opposite enantioselectivity, enabling resolution to obtain both enantiomers. researchgate.net

Advanced Analytical Methodologies for Rhodinyl Acetate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating Rhodinyl acetate (B1210297) from other components in essential oils and fragrance formulations, as well as for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful technique for the analysis of volatile compounds like Rhodinyl acetate. mdpi.comchromatographyonline.com This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. In practice, a sample is vaporized and separated within a GC column, after which the individual components are fragmented and detected by the mass spectrometer. nih.gov

The purity of this compound can be effectively determined using GC-MS. For instance, a gas chromatography analysis of a synthesized batch of this compound showed a purity of approximately 98%. google.com This high-resolution separation is crucial for identifying and quantifying impurities or related compounds, such as citronellyl acetate and geranyl acetate, which are often present in commercial rhodinol (B90239) fractions. scitepress.org The identification of this compound is confirmed by matching its retention time and mass spectrum with that of an authentic standard and by comparison with established spectral libraries. researchgate.net

Typical GC-MS Parameters for Terpene Ester Analysis:

ParameterTypical Value
Column HP-INNOWax Capillary Column (30 m x 0.25 mm x 0.25 µm)
Injector Temperature 230 °C
Detector Temperature 230 °C
Oven Temperature Program Initially 50°C for 5 min, ramped to 220°C
Carrier Gas Helium (99.999% purity) at 1 mL/min
Ionization Energy 70 eV
This table presents a representative set of GC-MS conditions for the analysis of volatile compounds like this compound, based on common methodologies. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is another vital chromatographic technique, particularly useful for the quantitative analysis of this compound and related, less volatile compounds. ajol.info HPLC separates components based on their affinity for a stationary phase and a mobile phase. ajol.info For quantitative purposes, a detector, often a UV detector, measures the concentration of the eluting components. ajol.info The amount of a substance can be accurately determined by comparing its peak area in the chromatogram to a calibration curve generated from standards. ajol.info While less common for volatile fragrance compounds than GC, HPLC is valuable for analyzing complex mixtures and for preparative-scale separations.

Spectroscopic Characterization of this compound

Spectroscopic techniques are essential for elucidating the molecular structure and identifying the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. scione.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule, respectively. scione.comrsc.org For instance, the proton NMR spectrum of a related compound, citronellyl acetate, shows characteristic signals for the different types of protons in the molecule. rsc.org Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, including the carbonyl carbon of the ester group. rsc.org Advanced 2D NMR techniques can further establish the connectivity between atoms, confirming the complete structural assignment. scione.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit a characteristic strong absorption band for the ester carbonyl group (C=O) stretch, typically around 1740 cm⁻¹. fao.org Another key absorption is the C-O stretch of the ester linkage. fao.org The Joint FAO/WHO Expert Committee on Food Additives (JECFA) provides reference IR spectra for various flavoring agents, including this compound, for identification purposes. fao.orgfao.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. pmda.go.jp Since this compound lacks extensive conjugated π systems, it does not show significant absorption in the near-UV and visible regions of the spectrum. This lack of strong absorption is a characteristic feature of such saturated and mono-unsaturated esters.

Hyphenated Techniques for Comprehensive Profiling of Rhodinoid Mixtures

The combination of separation and spectroscopic techniques, known as hyphenated techniques, offers a powerful approach for the comprehensive analysis of complex mixtures containing this compound and its isomers. saspublishers.comactascientific.com Techniques such as LC-MS, GC-MS, and LC-NMR are at the forefront of modern analytical chemistry. ajrconline.org

LC-GC, for example, allows for the online coupling of liquid chromatographic separation with the high-resolution capabilities of gas chromatography, enabling the detailed analysis of specific fractions of a complex sample like an essential oil. perfumerflavorist.comoup.com More advanced hyphenations, such as LC-NMR-MS, provide an even more complete picture by combining separation with both structural (NMR) and mass (MS) information in a single analysis. researchgate.net These powerful tools are invaluable for impurity profiling and the detailed characterization of natural product extracts containing rhodinol and its derivatives. actascientific.com

Biological Activities and Mechanistic Studies of Rhodinyl Acetate

Investigations into Antinociceptive Properties of Rhodinoid Compounds

The potential for rhodinoid compounds to alleviate pain has been a subject of scientific inquiry. While direct studies on rhodinyl acetate (B1210297) are not extensively available, research on related compounds offers significant insights.

Citronellyl acetate, a structurally similar monoterpene, has demonstrated notable antinociceptive activity. medchemexpress.comchemsrc.comchemondis.comindiamart.comglpbio.com Studies have shown its effectiveness in models of acute pain. mdpi.com The proposed mechanisms for this pain-reducing effect involve the modulation of various cellular signaling pathways. core.ac.uk Specifically, research points to the involvement of transient receptor potential (TRP) channels, such as TRPV1, TRPA1, and TRPM8, as well as acid-sensing ion channels (ASICs), in mediating the antinociceptive effects of citronellyl acetate. glpbio.comcore.ac.uk

Further research into the plant genus Rhododendron, from which rhodinoid compounds derive their name, has identified other compounds with significant antinociceptive properties. Grayanoids isolated from the roots of Rhododendron molle have shown potent pain-relieving effects in acetic acid-induced writhing tests. nih.gov Some of these compounds were found to be more potent than morphine in models of acute and inflammatory pain, and significantly more potent than gabapentin (B195806) in a model of diabetic neuropathic pain, highlighting the therapeutic potential of this class of compounds. nih.gov

Compound/ExtractTest ModelObserved EffectReference
Citronellyl acetateAcute pain modelsAntinociceptive activity mdpi.com
Grayanoids from Rhododendron molleAcetic acid-induced writhing testSignificant antinociceptive activities nih.gov

Cellular and Molecular Mechanisms of Action in Biological Systems

The biological effects of rhodinoid compounds at the cellular and molecular level are an active area of investigation. Much of the current knowledge comes from studies on citronellyl acetate.

Citronellyl acetate has been shown to exhibit pro-apoptotic activity in human hepatoma cells (HepG2). medchemexpress.comchemsrc.comchemondis.comindiamart.comglpbio.com Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. The ability of citronellyl acetate to induce apoptosis in these cancer cells suggests its potential as an anti-cancer agent. core.ac.uk One study demonstrated that citronellyl acetate is a potent antihepatoma agent that acts through the induction of apoptosis. core.ac.uk

The pro-apoptotic effects of related compounds are mediated through their interaction with specific cellular signaling pathways. For instance, citronellol (B86348), a related monoterpenoid, has been found to induce apoptosis in glioblastoma cells by differentially regulating caspase-3, NF-κB, and JAK2 signaling pathways. nih.govnih.gov In silico and in vitro studies have shown that citronellol can activate pro-apoptotic caspases (caspase-3 and -8) while inhibiting inflammatory and survival pathways like NF-κB and JAK2. nih.govnih.gov

CompoundCell LineMechanism of ActionReference
Citronellyl acetateHuman hepatoma cells (HepG2)Pro-apoptotic activity medchemexpress.comchemsrc.comchemondis.comindiamart.comglpbio.comcore.ac.uk
CitronellolGlioblastoma cells (SF767)Regulation of caspase-3, NF-κB, and JAK2 pathways nih.govnih.gov

Antimicrobial Efficacy and Mechanisms

Rhodinoid compounds have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential natural alternatives to synthetic antimicrobial agents.

Citronellyl acetate has been reported to possess both bactericidal and fungicidal properties. medchemexpress.comchemsrc.comchemondis.comindiamart.comglpbio.comcore.ac.uk Monoterpenes, in general, including acetates like citronellyl acetate and geranyl acetate, are known for their antimicrobial effects. tandfonline.comekb.eg Studies have shown that citronellyl acetate exhibits activity against various food-borne pathogens. ekb.eg For example, it has shown inhibitory effects against both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria like Staphylococcus aureus. ekb.eg

The antifungal activity of monoterpene acetates has also been documented. Terpinyl acetate and bornyl acetate, for instance, have shown significant antifungal activity against Botrytis cinerea. tandfonline.comtandfonline.com The mechanism of action of these essential oil components is often attributed to their ability to disrupt the cell membrane integrity of the microorganisms. mdpi.com

CompoundTarget MicroorganismActivityReference
Citronellyl acetateBacteria and FungiBactericidal and Fungicidal medchemexpress.comchemsrc.comchemondis.comindiamart.comglpbio.comcore.ac.uk
Citronellyl acetateEscherichia coli, Staphylococcus aureusAntibacterial ekb.eg
Terpinyl acetate, Bornyl acetateBotrytis cinereaAntifungal tandfonline.comtandfonline.com

In addition to antimicrobial effects, rhodinoid compounds have shown efficacy as larvicidal and insecticidal agents. Citronellyl acetate has been identified as having both larvicidal and repelling/insecticidal effects. medchemexpress.comchemsrc.comchemondis.comindiamart.comglpbio.comcore.ac.uk

Essential oils containing these compounds have been tested against various mosquito larvae. For example, essential oils from Cymbopogon and Eucalyptus species, which can contain citronellyl acetate, have demonstrated larvicidal activity against Aedes aegypti. nih.gov The larvicidal properties of plant-derived essential oils and their components are of significant interest as they may offer a more environmentally friendly alternative to synthetic insecticides for vector control. researchgate.netnih.gov

Compound/ExtractTarget OrganismActivityReference
Citronellyl acetateInsect larvaeLarvicidal and Insecticidal medchemexpress.comchemsrc.comchemondis.comindiamart.comglpbio.comcore.ac.uk
Cymbopogon and Eucalyptus essential oilsAedes aegypti larvaeLarvicidal nih.gov

Antioxidant Potential and Reactive Oxygen Species Scavenging

However, the antioxidant activity of these essential oils is attributed to the complex mixture of all their components, and the specific contribution of rhodinyl acetate to the observed effects has not been determined. ms-editions.clms-editions.cl Research on citrus essential oil fractions has suggested that other acetate esters, like citronellyl acetate and geranyl acetate, may possess some antioxidant capacity. nih.gov A study on monoterpenes also indicated that while many show antioxidant activity, the efficacy varies significantly between different compounds and chemical forms (alcohols, acetates, etc.). ekb.eg

Due to the lack of direct experimental data on the antioxidant and reactive oxygen species scavenging activities of pure this compound, a data table summarizing these properties cannot be generated at this time. Further research is required to isolate this compound and subject it to standardized antioxidant assays to ascertain its potential in this regard.

Immunomodulatory Effects and Anti-inflammatory Responses

The investigation into the immunomodulatory and anti-inflammatory properties of this compound has yielded more definitive, though negative, results in at least one study. A notable piece of research that employed molecular topology to model and screen natural compounds for anti-inflammatory activity classified this compound as an inactive compound. nih.govresearchgate.net This computational screening approach differentiated between compounds with and without anti-inflammatory properties, and this compound was grouped with other inactive substances. nih.govresearchgate.net

While this compound is a component of some essential oils, such as rose geranium essential oil, which has demonstrated anti-inflammatory effects in studies, these effects are attributed to the major components like citronellol and geraniol (B1671447) or the synergistic action of all constituents. tandfonline.commdpi.com There is no evidence to suggest that this compound is a primary contributor to the anti-inflammatory activity of these oils. In fact, the classification of this compound as inactive in a direct screening model suggests it is unlikely to possess significant anti-inflammatory properties on its own. nih.govresearchgate.net

Given the available evidence, particularly its classification as an inactive compound, there is no basis to support a significant immunomodulatory or anti-inflammatory role for this compound. Consequently, no data is available to populate a table on its anti-inflammatory responses.

Investigations into Neuroprotective Activities

Direct investigations into the neuroprotective activities of this compound are currently absent from the scientific literature. No studies have been identified that specifically examine the effects of isolated this compound on neuronal cells, pathways associated with neurodegeneration, or in models of neurological disorders.

Research into the neuroprotective potential of structurally similar monoterpene esters has been conducted. For example, citronellyl acetate, which shares a similar structural backbone, has been the subject of such investigations. Studies have explored the potential of citronellyl acetate in the context of Alzheimer's disease, with research indicating it may have roles in inhibiting acetylcholinesterase (AChE) and reducing the aggregation of β-amyloid peptides when delivered via a nanoformulation. nih.govmdpi.com Other essential oil constituents, such as geranyl acetate, have also been identified as potentially responsible for the neuroprotective effects of certain essential oils. mdpi.comresearchgate.net

However, it is crucial to emphasize that these findings relate to other compounds and cannot be extrapolated to this compound. The biological activity of chemical compounds is highly specific to their precise structure. The absence of any dedicated research on the neuroprotective effects of this compound means its potential in this area remains completely unknown. As with the other biological activities discussed, the lack of data precludes the creation of a summary table for its neuroprotective properties.

Environmental Fate and Ecotoxicological Research on Rhodinyl Acetate

Biodegradation Pathways of Rhodinoid Esters in Environmental Compartments

Rhodinyl acetate (B1210297) is considered to be biodegradable. basf.com The primary mechanism of its breakdown in the environment is initiated by the cleavage of the ester bond, followed by the degradation of the resulting alcohol, rhodinol (B90239) (also known as citronellol).

Microbial Degradation (e.g., Pseudomonas mendocina catabolism)

Soil and water microorganisms play a crucial role in the degradation of rhodinyl acetate. Studies on the closely related isomer, citronellyl acetate, provide significant insight into these pathways. The soil bacterium Pseudomonas mendocina has been shown to efficiently degrade citronellyl acetate. whiterose.ac.uk The degradation process commences with the hydrolysis of the acetate ester to form citronellol (B86348). whiterose.ac.ukeuropa.eu

The catabolism of citronellol by Pseudomonas species is well-documented. It begins with the oxidation of the alcohol to its corresponding aldehyde (citronellal) and then to a carboxylic acid (citronellic acid). whiterose.ac.ukresearchgate.net This is considered the "upper pathway" of degradation. Following this, the "lower pathway" involves a series of enzymatic reactions, including carboxylation and hydration, that ultimately break down the molecule into smaller compounds that can be integrated into the bacterium's central metabolic pathways, such as the Krebs cycle. researchgate.net Gene clusters responsible for the acyclic terpene utilization (Atu) pathway have been identified in Pseudomonas species, underscoring their metabolic capability to degrade these compounds. unipd.it

Enzymatic Hydrolysis in Aquatic and Soil Environments

The initial and often rate-limiting step in the environmental degradation of this compound is enzymatic hydrolysis. This reaction, which splits the ester into rhodinol and acetic acid, is catalyzed by a broad class of enzymes known as hydrolases, particularly esterases and lipases. scispace.comeuropa.eu These enzymes are ubiquitous in both aquatic and soil environments, produced by a wide array of microorganisms.

The mechanism of these serine hydrolases involves a nucleophilic attack on the carbonyl group of the ester, leading to the formation of an acyl-enzyme intermediate and the release of the alcohol (rhodinol). scispace.com Subsequently, a water molecule hydrolyzes this intermediate, regenerating the enzyme and releasing acetic acid. scispace.com In animal systems, citronellyl acetate is reported to be completely hydrolyzed by simulated intestinal fluid containing pancreatin (B1164899) within two hours, indicating that similar enzymatic processes are likely to be efficient in the environment. basf.com

Environmental Persistence and Bioaccumulation Potential

This compound is not suspected to be persistent in the environment. cosmeticsandtoiletries.com Its susceptibility to biodegradation, particularly the initial rapid hydrolysis of the ester bond, suggests a relatively short environmental half-life. The resulting product, rhodinol, is also readily biodegradable.

The bioaccumulation potential of this compound is considered to be low. basf.com Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. Due to its ready biodegradability, this compound is unlikely to persist in organisms for extended periods. Furthermore, it is not suspected to be bioaccumulative, meaning it is less likely to be stored in the fatty tissues of organisms and biomagnify up the food chain. cosmeticsandtoiletries.com

Ecotoxicity Assessments in Aquatic and Terrestrial Organisms

While specific ecotoxicity data for this compound is limited, information for its isomer, citronellyl acetate, provides valuable insights. This compound is classified as toxic to aquatic life with long-lasting effects. researchgate.netresearchgate.net

Aquatic Ecotoxicity:

Safety data for citronellyl acetate indicates acute toxicity to aquatic organisms. basf.com Specific test results include:

Fish: A 96-hour median lethal concentration (LC50) of 6.1 mg/L for the zebrafish (Brachydanio rerio). basf.com

Aquatic Invertebrates: A 48-hour median effective concentration (EC50) of 3.48 mg/L for Daphnia magna. basf.com

These values indicate that the compound can be harmful to aquatic life at relatively low concentrations. The inhibition of the degradation activity of activated sludge is not anticipated when introduced to biological treatment plants in appropriate low concentrations. basf.com

Terrestrial Ecotoxicity:

There is currently no available data specifically concerning the toxicity of this compound to terrestrial organisms. basf.com However, given its low persistence and ready absorption into soil, the risk to soil-dwelling organisms is likely to be mitigated by its degradation. basf.com

Sustainable Production and Environmental Mitigation Strategies

In response to the growing demand for environmentally friendly products, significant efforts are being made to develop sustainable production methods for fragrance ingredients like this compound.

Sustainable Production:

Biocatalysis: The use of enzymes (biocatalysts) for chemical synthesis is a cornerstone of green chemistry. researchgate.netmdpi.com Lipases are being explored for the synthesis of fragrance esters like citronellyl acetate through esterification or transesterification reactions. researchgate.netenvironmentclearance.nic.in These enzymatic processes offer high selectivity, operate under mild conditions, and can be performed without the use of petroleum-based organic solvents, thereby reducing the environmental impact of manufacturing. researchgate.net

Biomass Balance Approach: Some manufacturers are adopting a biomass balance approach. In this method, renewable raw materials, such as those derived from plants, are used as feedstock at the beginning of the production process. The amount of bio-based material is then allocated to specific products, like citronellyl acetate, through a certified method. This reduces the reliance on fossil fuels and lowers the carbon footprint of the final product. europa.eu

Integrated Biorefineries: Research is also underway on integrated biorefineries that can convert waste materials, such as flower waste, into valuable products, including fragrance compounds like geranyl and citronellyl acetate.

Environmental Mitigation Strategies:

In the event of an accidental release or spill of this compound, prompt and appropriate mitigation measures are necessary to prevent environmental contamination. Standard procedures for chemical spills should be followed. This includes containing the spill to prevent it from entering drains or surface waters. researchgate.net Absorbent materials can be used to clean up small spills, while larger spills may require diking and pumping. basf.com Given that this compound is toxic to aquatic life, preventing its entry into waterways is a primary concern.

Toxicological Evaluation and Safety Science Research of Rhodinyl Acetate

In Vitro and In Vivo Models for Toxicity Assessment

Reproductive and Developmental Toxicity Investigations

Investigations into the reproductive and developmental effects of rhodinyl acetate (B1210297) and its analogues suggest a low potential for toxicity. The European Food Safety Authority (EFSA) has reviewed developmental and reproductive toxicity studies for this group of flavouring agents. thegoodscentscompany.comperflavory.com

Immunotoxicity and Sensitization Studies

The potential for rhodinyl acetate to induce immune responses, particularly skin sensitization, has been evaluated. While it is classified as a skin irritant, dedicated studies on similar compounds have not revealed a strong potential for sensitization. basf.comechemi.com

Metabolic Disposition and Toxicokinetics in Mammalian Systems

Absorption, Distribution, and Elimination Pathways

The toxicokinetics of this compound are largely inferred from data on other terpenoid esters. inchem.org Upon oral ingestion, these esters are expected to undergo rapid hydrolysis by carboxylesterases, which are prevalent in most mammalian tissues, particularly the liver and intestinal mucosa. inchem.orgwho.int

This enzymatic action breaks the ester bond, releasing the constituent alcohol (rhodinol) and carboxylic acid (acetic acid). inchem.org The relatively low molecular weight and moderate water solubility of these compounds and their metabolites are expected to facilitate absorption from the gastrointestinal tract. europa.eueuropa.eu

Once absorbed, the metabolites enter systemic circulation. The subsequent distribution and elimination pathways are characteristic of their respective chemical classes. Acetic acid enters the body's general metabolic pool. The terpenoid alcohol, rhodinol (B90239), undergoes further metabolic transformations before elimination. inchem.org

Metabolite Identification and Biological Activity

The primary metabolites of this compound in mammalian systems are rhodinol and acetic acid, resulting from enzymatic hydrolysis. inchem.org Acetic acid is a common endogenous substance and is readily metabolized through central energy pathways.

The terpenoid alcohol, rhodinol, is structurally similar to other well-studied terpenols like geraniol (B1671447) and citronellol (B86348). These alcohols are known to undergo oxidation in a primary metabolic pathway. inchem.org The alcohol group is oxidized first to an aldehyde and then to a carboxylic acid. This acid can then undergo further metabolism before being eliminated, primarily in the urine. inchem.org For example, geraniol is metabolized to geranic acid and other oxidized products. inchem.org The biological activity of these metabolites is generally considered low, as they are part of a well-established detoxification pathway for terpenoids. inchem.org

Risk Assessment Methodologies for Human Exposure

The safety evaluation of this compound for human exposure relies on comprehensive risk assessment methodologies developed and employed by international regulatory and scientific bodies. As a substance used both as a fragrance and a flavoring agent, its safety is assessed by organizations such as the Research Institute for Fragrance Materials (RIFM) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). These assessments are crucial for establishing safe use levels in consumer products and food.

The risk assessment process for this compound, and other similar ingredients, is not based on a single method but rather on a weight-of-evidence approach. This involves a tiered evaluation system that integrates data on exposure, chemical structure, metabolism, and toxicity. Key methodologies include exposure assessment, the use of toxicological thresholds, and grouping of chemicals to leverage existing data.

Exposure Assessment

A fundamental component of any risk assessment is determining the level of human exposure. For this compound, exposure occurs through both dermal contact with fragranced products and ingestion as a food additive.

Dermal Exposure: The primary route of exposure to this compound as a fragrance ingredient is through the skin via cosmetics and personal care products. researchgate.net Exposure is estimated by considering the concentration of the ingredient in various product types, consumer usage patterns, and the surface area of application. researchgate.net For fragrance ingredients, worst-case scenario calculations are often employed, assuming that deposition on the skin is the major route of exposure. researchgate.net

Oral Exposure (Intake): As a flavoring agent, the intake of this compound is estimated using methods like the Maximized Survey-Derived Intake (MSDI). scispace.com This method provides a per capita estimate of dietary exposure based on the total annual volume of the substance used in food production, corrected for under-reporting and assuming that only a fraction of the population consumes foods containing the agent. scispace.com

Threshold of Toxicological Concern (TTC)

The Threshold of Toxicological Concern (TTC) is a key risk assessment principle used for substances with low-level exposure, like this compound, where extensive toxicological data may not be available for the specific compound. rifm.orgresearchgate.netnih.gov This approach establishes a human exposure threshold below which there is a very low probability of an appreciable risk to human health. researchgate.net

The JECFA procedure for flavoring agents utilizes the TTC concept extensively. researchgate.netnih.gov Substances are categorized into one of three structural classes based on their chemical features, with each class having a specific TTC value. scispace.comresearchgate.net

Table 1: JECFA Structural Classes and Human Exposure Thresholds

Structural ClassDescriptionHuman Exposure Threshold (per day)
Class I Substances with simple chemical structures and efficient metabolic pathways, suggesting low oral toxicity. scispace.com1800 µ g/person
Class II Substances with structural features that are less innocuous than Class I, but are not suggestive of significant toxicity. scispace.com540 µ g/person
Class III Substances with chemical structures that suggest potential toxicity, requiring more extensive toxicological data. scispace.com90 µ g/person

Data sourced from JECFA safety evaluation procedures. scispace.comresearchgate.net

This compound is evaluated within this framework. Its estimated daily intake is compared to the TTC for its structural class. researchgate.net The Joint FAO/WHO Expert Committee on Food Additives concluded that this compound poses no safety concern at current intake levels when used as a flavoring agent. nih.govwho.int

RIFM also incorporates the TTC approach in its safety assessments, particularly for evaluating systemic effects from repeated exposure. rifm.orgrifm.org This methodology is considered an efficient and scientifically sound way to evaluate the safe use of fragrance ingredients while minimizing animal testing. rifm.org

Grouping and Read-Across Approach

To efficiently assess the vast number of fragrance and flavoring ingredients, a grouping or "read-across" approach is utilized. rifm.org This methodology involves organizing materials into chemical classes based on structural similarity. nih.gov By doing so, toxicological data from well-studied compounds can be used to make predictions about the safety of structurally related, but less-studied, substances like this compound. rifm.org

The RIFM Expert Panel uses this class-based approach to examine dermal effects, systemic toxicity, and environmental consequences. nih.gov This is a cornerstone of the RIFM safety assessment process, which begins with a thorough analysis of existing data, followed by computational (in silico) analysis and the identification of suitable "read-across" analogs. nih.govepa.gov

Quantitative Risk Assessment (QRA) for Dermal Sensitization

For dermal effects, particularly skin sensitization, a Quantitative Risk Assessment (QRA) is employed. nih.goveuropa.eu This methodology is designed to determine acceptable exposure levels of a potential sensitizing ingredient in a finished product, below which there is no significant risk of inducing sensitization in the majority of the population.

The QRA process involves four main steps:

Hazard Identification: Determining the skin sensitization potential of the ingredient through methods like the murine Local Lymph Node Assay (LLNA) or other recognized tests. europa.eu

Dose-Response Assessment: Establishing a No Expected Sensitization Induction Level (NESIL), which is the dose per unit area of skin (e.g., µg/cm²) below which sensitization is not expected to occur. europa.eu

Exposure Assessment: Quantifying the amount of the fragrance ingredient that a consumer is exposed to from different product types. europa.eu

Risk Characterization: Comparing the consumer exposure level to the NESIL to determine if the use of the ingredient in a specific product is safe. europa.eu

For this compound, human studies have been conducted. When tested at a 12% concentration in petrolatum, it produced no irritation in a 48-hour closed patch test and no sensitization reactions in a maximization test.

Integrated Decision-Tree Frameworks

Both RIFM and JECFA utilize comprehensive, decision-tree-based frameworks that integrate all the above methodologies. nih.govnih.govnih.gov The assessment process is sequential and tiered.

Table 2: Overview of Risk Assessment Frameworks

OrganizationFramework HighlightsKey Methodologies Applied to this compound
RIFM A multi-step process evaluating various toxicological endpoints (e.g., genotoxicity, systemic toxicity, skin effects). rifm.orgrifm.orgAggregate Exposure Assessment, Threshold of Toxicological Concern (TTC), Quantitative Risk Assessment (QRA), Grouping and Read-Across. nih.gov
JECFA A decision-tree procedure for flavoring agents. nih.govStructural Classification, Intake Assessment (MSDI), Threshold of Toxicological Concern (TTC). scispace.comresearchgate.net

Advanced Research Directions and Future Prospects for Rhodinyl Acetate

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Rhodinoid Research

The comprehensive study of rhodinyl acetate (B1210297) and related terpenoid compounds, collectively known as rhodinoids, is increasingly benefiting from the application of "omics" technologies. These high-throughput approaches, including genomics, proteomics, and metabolomics, provide a systems-level understanding of the biosynthesis and regulation of these valuable natural products. biorxiv.org

Genomic and transcriptomic analyses have been instrumental in identifying and characterizing the genes and enzyme families responsible for the production of rhodinyl acetate precursors and the final esterification step. For instance, the sequencing of the rose genome has provided a foundational resource for understanding the genetic basis of floral scent production, including terpenoids. mdpi.com By combining genomic data with metabolomic profiling, researchers can correlate gene expression patterns with the accumulation of specific compounds like this compound. researchgate.net This integrated approach facilitates the discovery of novel enzymes and regulatory factors involved in the biosynthetic pathway.

Proteomics, the large-scale study of proteins, complements genomic and metabolomic data by providing a direct measure of the enzymes present in a cell at a given time. researchgate.net This is crucial for understanding the regulation of metabolic pathways, as the abundance of an enzyme does not always correlate with its gene expression level. By analyzing the proteome of scent-producing tissues, researchers can identify the specific alcohol acyltransferases (AATs) responsible for the synthesis of this compound and other esters. researchgate.net

Metabolomics, which focuses on the comprehensive analysis of all small-molecule metabolites in a biological system, offers a direct snapshot of the chemical phenotype. biorxiv.org Untargeted metabolomics can reveal a wide array of compounds, including previously uncharacterized rhodinoids, and can be used to compare the metabolic profiles of different plant varieties or organisms. biorxiv.org For example, metabolomic studies have been used to differentiate inherited retinal degenerations based on serum metabolite profiles, in which citronellyl acetate was identified as a relevant metabolite. nih.gov This highlights the power of metabolomics in identifying biomarkers and understanding metabolic perturbations.

The integration of these omics technologies provides a powerful toolkit for rhodinoid research, enabling a more complete picture of their biosynthesis, regulation, and biological roles. biorxiv.orgresearchgate.net

Application of Synthetic Biology and Metabolic Engineering for Enhanced Production

The demand for this compound in the fragrance and flavor industries often exceeds what can be sustainably sourced from natural plant materials. icm.edu.pl This has driven the development of alternative production methods using synthetic biology and metabolic engineering. researchgate.net These approaches aim to engineer microorganisms, such as Escherichia coli or yeast (Saccharomyces cerevisiae), to produce this compound and other valuable terpenoids in a controlled and scalable manner. researchgate.netcsic.es

A key strategy in metabolic engineering is the heterologous expression of genes encoding the necessary biosynthetic enzymes. researchgate.net This involves introducing genes from plants or other organisms into a microbial host to create a novel production pathway. For example, researchers have successfully engineered E. coli and yeast to produce geraniol (B1671447) and citronellol (B86348), the alcohol precursors of this compound, by introducing genes from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. researchgate.netcsic.es

Further enhancements in production can be achieved by optimizing the expression of key enzymes and redirecting metabolic flux towards the desired product. This can involve overexpressing rate-limiting enzymes, deleting competing pathways, and balancing the levels of different enzymes in the pathway. csic.es For instance, the overexpression of alcohol acetyltransferases (AATs), the enzymes that catalyze the final esterification step, can significantly increase the yield of acetate esters like this compound. csic.es

Synthetic biology tools, such as gene editing and the construction of synthetic gene circuits, offer even greater control over metabolic pathways. csic.esmdpi.com These tools can be used to fine-tune gene expression levels, create novel enzyme functions, and develop robust microbial strains for industrial-scale production. The ultimate goal is to create "cell factories" that can efficiently convert simple sugars into high-value chemicals like this compound. uq.edu.au

Table 1: Examples of Metabolic Engineering Strategies for Terpenoid Production

StrategyDescriptionOrganismTarget Compound(s)
Heterologous Pathway ExpressionIntroduction of genes from other organisms to create a new biosynthetic pathway.E. coli, S. cerevisiaeGeraniol, Neryl Acetate
Overexpression of Key EnzymesIncreasing the levels of rate-limiting enzymes to boost product formation.S. cerevisiaeGeranyl Acetate
Pathway OptimizationBalancing enzyme levels and redirecting metabolic flux.E. coliIsoamyl Acetate
Deletion of Competing PathwaysRemoving pathways that divert precursors away from the desired product.S. cerevisiaeReduced Acetic Acid

Development of Novel Biotechnological Applications for this compound

Beyond its traditional use in fragrances and flavors, this compound is being explored for a range of novel biotechnological applications. ontosight.ai Its pleasant scent and potential biological activities make it an attractive candidate for use in various consumer and industrial products.

One area of interest is the development of natural and biodegradable alternatives to synthetic chemicals. For example, this compound and other monoterpene esters have been investigated for their insect-repellent and insecticidal properties. nih.gov In silico studies have suggested that this compound may act as a potential pesticide candidate by interacting with key insect enzymes like acetylcholinesterase. nih.gov This opens up possibilities for its use in agriculture and public health as a more environmentally friendly pest control agent.

In the food industry, this compound is used as a flavoring agent in a variety of products. nih.govchemicalbook.com Biotechnological production methods can provide a consistent and high-purity source of "natural" this compound, meeting the growing consumer demand for clean-label ingredients. researchgate.net Lipase-catalyzed synthesis, for instance, offers an eco-friendly alternative to chemical synthesis for producing flavor esters. icm.edu.plbibliotekanauki.pl

The antimicrobial properties of essential oils containing this compound suggest its potential use as a natural preservative in food and cosmetic formulations. iomcworld.comiomcworld.com Its pleasant aroma would be an added benefit in such applications. Further research is needed to fully evaluate its efficacy and safety for these purposes.

Exploration of Structure-Activity Relationships for Targeted Bioactivity

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for designing new compounds with enhanced or specific properties. perfumerflavorist.com Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for a particular biological effect. researchgate.net

For this compound, SAR studies can help to elucidate the structural requirements for its various activities, such as its interaction with olfactory receptors, its insecticidal effects, and its potential anti-inflammatory properties. researchgate.netnih.gov For example, the stereochemistry of the molecule, the length of the carbon chain, and the nature of the ester group can all influence its biological activity. ontosight.ai

Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are powerful tools for exploring SARs. nih.gov These methods can be used to predict the biological activity of new or hypothetical compounds, guiding the synthesis of more potent and selective analogues of this compound. nih.gov For instance, a QSAR model for skin irritation in humans suggested that chemical partitioning into the epidermis and intermolecular reactions are important factors. oup.com

By systematically modifying the structure of this compound and evaluating the effects on its biological activity, researchers can gain insights into its mechanism of action and develop new compounds with tailored properties for specific applications in medicine, agriculture, and consumer products.

Table 2: Key Structural Features and Their Potential Influence on Bioactivity

Structural FeaturePotential Influence
StereochemistryCan significantly impact biological activity, as seen with many natural products. sci-hub.se
Carbon Chain LengthAffects properties like lipophilicity, which can influence membrane permeability and interaction with target proteins.
Ester Functional GroupThe nature of the alcohol and acid moieties can be modified to alter properties such as volatility, stability, and bioactivity.
Double Bond PositionInfluences the overall shape and electronic properties of the molecule.

Interdisciplinary Research Collaborations in Natural Products Chemistry and Pharmacology

The full potential of this compound and other natural products can only be realized through interdisciplinary research collaborations. uni-saarland.de The fields of natural products chemistry, pharmacology, molecular biology, and bioinformatics must work together to discover, characterize, and develop new applications for these compounds. uni-saarland.de

Natural products chemists play a vital role in the isolation, purification, and structural elucidation of compounds like this compound from natural sources. mdpi.com They also develop synthetic methods for producing these compounds and their analogues. Pharmacologists, on the other hand, are responsible for evaluating the biological activities of these compounds and determining their mechanisms of action. researchgate.net

Molecular biologists and bioinformaticians contribute by identifying the genes and pathways involved in the biosynthesis of natural products and by developing tools for metabolic engineering and synthetic biology. researchgate.net This interdisciplinary approach creates a synergistic cycle of discovery and innovation. uni-saarland.de For example, the identification of a bioactive natural product by pharmacologists can lead natural products chemists to synthesize more potent analogues, while molecular biologists can work to increase its production in a microbial host.

Collaborations between academic research institutions and industry are also essential for translating basic research findings into real-world applications. unl.edu Such partnerships can facilitate the development of new drugs, agrochemicals, and other products based on natural compounds like this compound. The study of natural products has historically been a rich source of new medicines and other valuable chemicals, and continued interdisciplinary collaboration will be key to unlocking their future potential. sci-hub.sersc.org

Q & A

Q. How can researchers analytically identify and quantify Rhodinyl Acetate in complex matrices?

this compound (CAS 141-11-7, C₁₂H₂₂O₂) is typically analyzed using gas chromatography-mass spectrometry (GC-MS) for volatile compound separation and identification, or high-performance liquid chromatography (HPLC) with UV/Vis detection for quantification. Calibration curves using certified reference materials are essential for accuracy. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, to resolve stereochemical ambiguities . For trace analysis in biological matrices, solid-phase microextraction (SPME) coupled with GC-MS improves sensitivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified under acute oral toxicity (Category 4, H302). Researchers must use personal protective equipment (PPE), including nitrile gloves and lab coats, and work in fume hoods to avoid inhalation. Emergency measures include rinsing eyes with water for 15 minutes and avoiding induced vomiting upon ingestion. Spills should be contained using inert absorbents, and contaminated surfaces deactivated with ethanol .

Advanced Research Questions

Q. How should experimental designs be optimized to study this compound’s modulation of TRP channels (e.g., TRPA1/TRPV1)?

In vitro assays using TRPA1/TRPV1 co-expressing cell lines (e.g., HEK293) are standard. Dose-response curves (0.1–100 µM) should include positive controls like capsaicin (TRPV1 agonist) and mustard oil (TRPA1 agonist). Calcium imaging or patch-clamp electrophysiology quantifies channel activation. To address receptor crosstalk, use selective antagonists (e.g., HC-030031 for TRPA1) and validate results with siRNA knockdown. Data normalization to vehicle-treated controls is critical for reproducibility .

Q. How can contradictions in reported bioactivity of this compound across studies be resolved?

Discrepancies in bioactivity often stem from variations in cell models, assay conditions (e.g., extracellular calcium levels), or compound purity. Researchers should standardize protocols using ISO-certified reagents and validate findings across multiple platforms (e.g., fluorometric vs. electrophysiological assays). Meta-analyses of published data, focusing on effect sizes rather than p-values, can identify confounding variables .

Q. What advanced techniques ensure the structural integrity and enantiomeric purity of synthesized this compound?

Chiral chromatography (e.g., HPLC with amylose-based columns) resolves enantiomers, while high-resolution mass spectrometry (HRMS) confirms molecular composition (C₁₂H₂₂O₂, exact mass 198.1616). Purity ≥98% is verified via elemental analysis (C, H, O within ±0.3% of theoretical values). For synthetic batches, nuclear Overhauser effect (NOE) NMR experiments distinguish diastereomers. Trace impurities are quantified using gas chromatography with flame ionization detection (GC-FID) .

Q. What methodological challenges arise in studying this compound’s metabolic stability, and how are they addressed?

this compound’s ester group is prone to hydrolysis in physiological conditions. Stability studies in simulated gastric fluid (pH 2.0) and liver microsomes identify degradation pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) monitors metabolites like rhodinol and acetic acid. To enhance stability, researchers use prodrug strategies (e.g., methyl ester derivatives) or encapsulation in lipid-based nanoparticles .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on this compound’s olfactory receptor interactions?

Discrepancies may arise from receptor subtype specificity or assay sensitivity. Use heterologous expression systems (e.g., OR5AN1-expressing oocytes) with luciferase-based reporter assays. Cross-validate with human sensory panels (ISO 8586) for psychophysical correlation. Statistical rigor requires Bayesian meta-analysis to reconcile in vitro and in vivo data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.